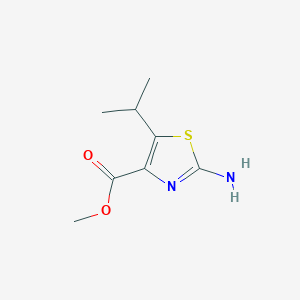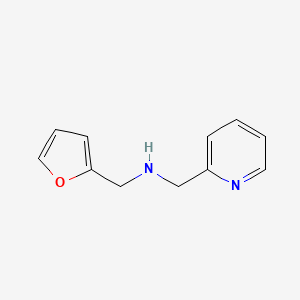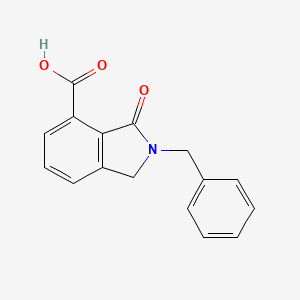![molecular formula C9H16N2O B1298002 1,5-Diméthyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 80808-96-4](/img/structure/B1298002.png)
1,5-Diméthyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of these bicyclic compounds involves multiple steps, starting from readily available precursors. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, a related compound, starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . Similarly, the synthesis of 3,7-diacyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives involves the introduction of acyl groups that allow for conformational reorganization under various stimuli . These synthetic routes provide access to a variety of derivatives with potential for further pharmacological exploration.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction and NMR spectroscopy have been used to determine the conformation of these molecules. For example, the crystal structure of 9-(2,4,6-trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride revealed a chair-chair conformation with equatorial N-methyl groups . This conformation is believed to be important for the interaction with biological targets such as the 5-HT3 receptor.
Chemical Reactions Analysis
The reactivity of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives is influenced by their conformation and the presence of functional groups. The bis(dialkylaminoacetyl) derivatives can undergo conformational changes in response to solvent polarity, pH, or complexation with metal ions like LaCl3 . These reactions are significant for the development of stimulus-sensitive liposomal containers and other applications where molecular switches are required.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, thereby affecting their pharmacokinetic profile and suitability for various pharmaceutical formulations. The ability of these compounds to embed into liposomal membranes suggests their potential as modifiers of lipid bilayers, which could be exploited in drug delivery systems .
Applications De Recherche Scientifique
Bloc de construction chimique
“1,5-Diméthyl-3,7-diazabicyclo[3.3.1]nonan-9-one” est un composé chimique avec le numéro CAS : 80808-96-4 . Il est utilisé comme bloc de construction dans la synthèse de divers composés chimiques .
Formation de sels d'ammonium quaternaire spirocycliques
Ce composé a été utilisé pour former des sels d'ammonium quaternaire spirocycliques pour la première fois par sa réaction avec le 1,4-dibromobutane et le 1,5-dibromopentane . Les cristaux des sels obtenus ont été étudiés par diffraction des rayons X .
Ligand pour les métaux de transition
La structure de ce composé combine un échafaudage bicyclique rigide et des atomes d'azote étroitement espacés dans la conformation chaise-chaise, ce qui en fait un ligand bidentate efficace capable de former des complexes stables avec les métaux de transition .
Développement de radiopharmaceutiques
En raison de ses propriétés notables, ce composé est d'un grand intérêt pour le développement de radiopharmaceutiques pour la médecine nucléaire, par exemple, les radiopharmaceutiques à base de 64 Cu pour le diagnostic TEP .
Activité biologique
Ce composé présente un large spectre d'activité biologique . Cependant, les activités spécifiques ne sont pas mentionnées dans la source.
Catalyseur dans la réaction de Henry
Ce composé peut agir comme un catalyseur dans la réaction de Henry à la fois en tant que tel et en tant que complexes métalliques en présence de sels de Cu (II) et de Zn (II) .
Safety and Hazards
Propriétés
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDAORNOMZREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354301 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80808-96-4 | |
| Record name | 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key reactions involving 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
A1: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, often derived from bispidine derivatives, serves as a valuable precursor in synthesizing diazaadamantane derivatives. Research indicates that reacting this compound with various dialdehydes can lead to the formation of diverse 1,3-diazaadamantane structures []. This reaction highlights the compound's versatility as a building block in organic synthesis.
Q2: Can natural products be used in conjunction with 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one for diazaadamantane synthesis?
A2: Yes, studies have demonstrated the successful synthesis of diazaadamantanes using 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (referred to as 1,5-dimethylbispidinone in the study) with a variety of natural ketones []. This approach expands the potential applications of this compound in accessing structurally diverse diazaadamantanes from readily available natural sources.
Q3: Is there structural information available for derivatives of 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
A3: Yes, the molecular structure of 3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a derivative of the compound in question, has been elucidated []. While the abstract doesn't provide specific details, this suggests that techniques like X-ray crystallography or NMR spectroscopy were likely employed to determine the spatial arrangement of atoms within this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)
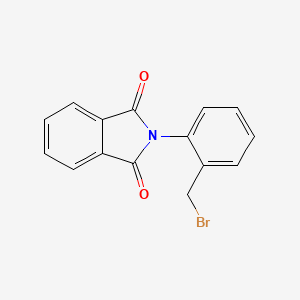
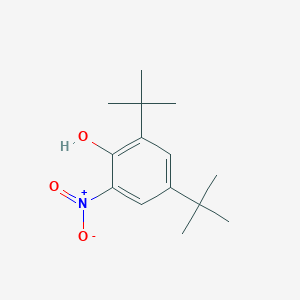


![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
